molecular formula C10H10FNO2 B570755 6-(4-Fluorophenyl)morpholin-3-one CAS No. 951626-54-3

6-(4-Fluorophenyl)morpholin-3-one

Cat. No. B570755
CAS RN: 951626-54-3
M. Wt: 195.193
InChI Key: XYKOFCAFMQIBFR-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)morpholin-3-one is a reagent used in the synthesis of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . It is also known as a chemical compound .


Chemical Reactions Analysis

This compound is primarily used in the synthesis of Aprepitant . In vitro studies using human liver microsomes indicate that Aprepitant is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 .

Scientific Research Applications

6-(4-Fluorophenyl)morpholin-3-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including fluorinated heterocycles and polycyclic aromatic hydrocarbons. It has also been used as a ligand in coordination chemistry, as a reagent in organic reactions, and as a catalyst in organic reactions. Additionally, this compound has been used as a probe for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)morpholin-3-one is not yet fully understood. However, it is known that it binds to proteins, and it is believed that this binding is responsible for its biological activity. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, as well as a modulator of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an effect on the activity of certain enzymes, as well as an effect on the binding of certain ligands to proteins. Additionally, this compound has been shown to have an effect on the expression of certain genes, as well as an effect on the regulation of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 6-(4-Fluorophenyl)morpholin-3-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, this compound can also have some limitations. It can be toxic in high concentrations, and it can be difficult to purify. Additionally, it is a relatively weak ligand, and this can make it difficult to use in certain applications.

Future Directions

The use of 6-(4-Fluorophenyl)morpholin-3-one in scientific research is likely to increase in the future. It is a versatile compound, with a number of potential applications. Future research may focus on the use of this compound in drug discovery, as well as its potential use in the development of novel therapeutic agents. Additionally, future research may focus on the use of this compound as a probe for studying the structure and function of proteins, as well as its potential use in the development of novel imaging agents. Finally, future research may focus on the use of this compound as a catalyst in organic reactions, as well as its potential use in the development of novel catalysts.

Synthesis Methods

6-(4-Fluorophenyl)morpholin-3-one can be synthesized by a variety of methods. The most common method is the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound as a white solid. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a Lewis acid, such as boron trifluoride, and the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a catalyst, such as palladium chloride.

properties

IUPAC Name

6-(4-fluorophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKOFCAFMQIBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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